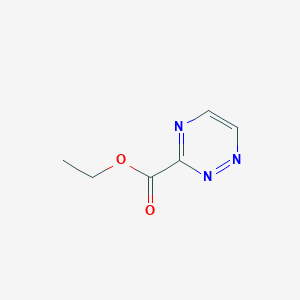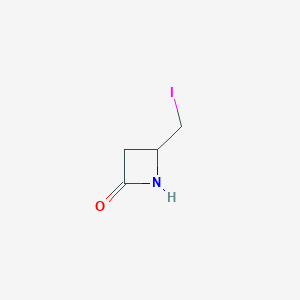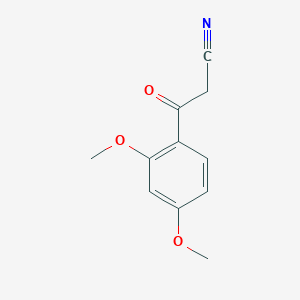
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile, commonly referred to as DMOPN, is an organic compound first synthesized in 1985 by a team of Japanese scientists. It is a colorless, water-soluble solid that is soluble in most organic solvents. DMOPN is a versatile compound with many applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Oxidative Cyclizations and Synthesis
One notable application of 3-oxopropanenitriles, including variants similar to 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile, is in oxidative cyclizations. For instance, Yılmaz et al. (2005) demonstrated the synthesis of 4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations of various 3-oxopropanenitriles mediated by manganese(III) acetate. This process produced derivatives with good yields, highlighting the utility of 3-oxopropanenitriles in synthesizing compounds containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Radical Cyclization Studies
Another area where these compounds find application is in the study of radical cyclizations. Yılmaz (2011) explored the radical cyclization of 3-oxopropanenitriles with alkenes using cerium(IV) ammonium nitrate in ether solvents. The study found that this system was more efficient compared to others like manganese(III) acetate/AcOH for producing 4,5-dihydrofurans (Yılmaz, 2011).
Antimicrobial Synthesis
3-oxopropanenitriles also find applications in the synthesis of antimicrobial agents. Kheder and Mabkhot (2012) reported the use of a derivative in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. Selected examples from these synthesized products showed promising antimicrobial results (Kheder & Mabkhot, 2012).
Synthesis and Characterization of Novel Compounds
In the realm of synthesis and characterization, Feridun et al. (2019) explored the preparation of novel phthalocyanines (Pcs) bearing 7-oxy-3-(3,4-dimethoxyphenyl)coumarin substituents. These compounds were characterized for their electrochemical redox properties, indicating potential applications in materials science (Feridun et al., 2019).
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLENRTUQTZZRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504813 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
76569-43-2 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




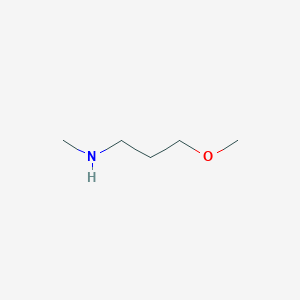

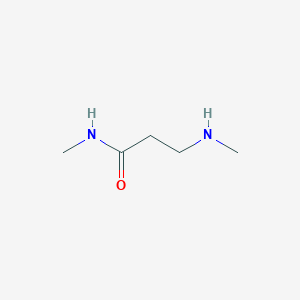


![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)
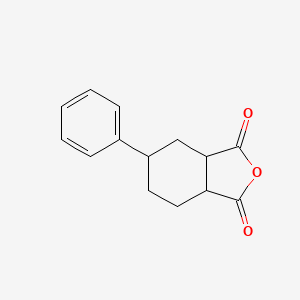
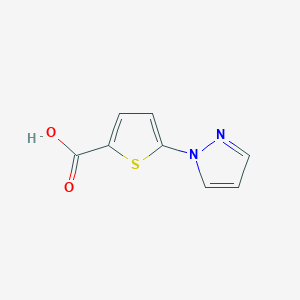

![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

